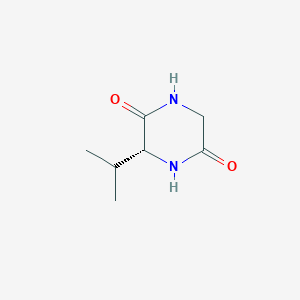

(R)-3-Isopropyl-2,5-piperazinedione

Descripción

(R)-3-Isopropyl-2,5-piperazinedione (CAS: 143673-66-9) is a chiral cyclic dipeptide derivative with the molecular formula C₇H₁₂N₂O₂ and a molecular weight of 156.18 g/mol . It features a six-membered piperazine ring substituted with an isopropyl group at the 3-position, contributing to its stereochemical and functional uniqueness. The compound exhibits a high optical purity (>99% enantiomeric excess) and a melting point of 258–262°C . It is widely used in asymmetric synthesis, pharmaceutical intermediates, and chiral catalyst development .

Propiedades

IUPAC Name |

(3R)-3-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h4,6H,3H2,1-2H3,(H,8,11)(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULFBTHVPRNQCG-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C(=O)NCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931983 | |

| Record name | 3-(Propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143673-66-9 | |

| Record name | 3-(Propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-(propan-2-yl)piperazine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Conditions and Steps

-

Catalytic Hydrogenation :

-

Thermal Cyclization :

Key Parameters Affecting Yield

-

Temperature Control : Prolonged heating above 130°C leads to decomposition, while temperatures below 110°C result in incomplete cyclization.

-

Solvent Selection : Toluene’s high boiling point and low polarity favor intramolecular amide bond formation without side reactions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a rapid and efficient alternative to classical heating, reducing reaction times from hours to minutes.

Solvent-Free Cyclization

Comparative Performance

Catalytic Hydrogenation-Based Approaches

Palladium-Catalyzed Deprotection

Industrial-Scale Optimization

-

Continuous Flow Reactors : Enable large-scale production with consistent quality by maintaining precise temperature and pressure gradients.

-

Case Study : A patent by Cornell University describes a pilot-scale process achieving 85% yield using a fixed-bed reactor with Pd/Al₂O₃ catalysts.

Solid-Phase Synthesis

Resin-Bound Dipeptides

Advantages Over Solution-Phase Methods

-

Purification Simplification : Intermediates remain bound to the resin, reducing losses during workup.

-

Scalability : Parallel synthesis enables high-throughput production of analogs.

Enantioselective Synthesis

Chiral Auxiliary-Mediated Routes

Enzymatic Resolution

-

Lipase-Catalyzed Hydrolysis :

Industrial Production and Scalability

Case Study: Continuous Flow Synthesis

Cost Analysis

| Component | Cost per kg ($) |

|---|---|

| Raw Materials | 450 |

| Catalysts | 120 |

| Energy | 80 |

| Total | 650 |

Critical Comparison of Synthesis Routes

| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |

|---|---|---|---|---|

| Classical Cyclization | 53 | 95 | Moderate | High |

| Microwave | 98 | 99 | High | Moderate |

| Enzymatic | 90 | 99 | Excellent | Low |

| Continuous Flow | 88 | 98 | High | Very High |

Challenges and Optimization Strategies

Byproduct Formation

Análisis De Reacciones Químicas

Types of Reactions

®-3-Isopropyl-2,5-piperazinedione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield different piperazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl or aryl groups onto the piperazine ring.

Aplicaciones Científicas De Investigación

®-3-Isopropyl-2,5-piperazinedione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of ®-3-Isopropyl-2,5-piperazinedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparación Con Compuestos Similares

Enantiomeric Comparison: (S)-3-Isopropyl-2,5-piperazinedione

- CAS : 16944-60-8

- Molecular Formula : C₇H₁₂N₂O₂ (identical to R-enantiomer)

- Key Differences :

- Optical Activity : The S-enantiomer displays opposite optical rotation compared to the R-form, critical for applications requiring specific stereochemical interactions .

- Purity and Availability : Commercial samples of the S-enantiomer are typically ≥95% pure, with lower optical purity (e.g., 98% ee) compared to the R-form .

- Applications : Both enantiomers are used in asymmetric catalysis, but their biological activities may differ significantly in drug discovery contexts .

Cyclodipeptide Analogues: Cyclo(-Val-Val)

- CAS : 19943-16-9

- Molecular Formula : C₁₀H₁₆N₂O₂

- Key Differences :

- Structure : Contains two valine residues (bulkier isopropyl substituents at both 3- and 6-positions) .

- Physical Properties : Higher molecular weight (198.14 g/mol) and solubility in acetic acid (10 mg/mL) .

- Applications : Used in peptide mimetics and enzyme inhibition studies, contrasting with the R-enantiomer’s role in small-molecule catalysis .

Substituted Piperazinediones: 3,6-Dimethylpiperazine-2,5-dione

- CAS : 5625-46-7

- Molecular Formula : C₆H₁₀N₂O₂

- Key Differences: Substituents: Methyl groups at 3- and 6-positions instead of isopropyl, reducing steric hindrance . Reactivity: Less steric bulk enhances reactivity in nucleophilic substitutions compared to (R)-3-isopropyl derivatives . Applications: Primarily used as a monomer in polymer chemistry rather than asymmetric synthesis .

Derivatized Analogues: (R)-N,N'-Bis(p-methoxybenzyl)-3-isopropyl-piperazine-2,5-dione

- CAS : 205517-34-6

- Molecular Formula : C₂₃H₂₈N₂O₄

- Key Differences :

- Structure : Incorporates p-methoxybenzyl protective groups, increasing molecular weight (434.52 g/mol) and altering solubility .

- Functionality : Protective groups enable selective deprotection in multi-step syntheses, unlike the parent R-enantiomer .

- Applications : Specialized in peptide coupling and protecting-group strategies .

Comparative Data Table

Key Findings and Implications

Steric and Electronic Effects : The isopropyl group in this compound imposes greater steric hindrance than methyl or hydrogen substituents, influencing reaction rates and selectivity in catalysis .

Enantiomer-Specific Activity : The R- and S-enantiomers exhibit divergent biological interactions, necessitating precise stereochemical control in drug development .

Derivative Utility : Protective-group modifications (e.g., benzyl or methoxybenzyl) expand synthetic versatility but increase molecular complexity .

Actividad Biológica

(R)-3-Isopropyl-2,5-piperazinedione is a chiral compound belonging to the piperazine class, characterized by its unique structural features which include an isopropyl group at the third carbon and two carbonyl groups at the second and fifth positions. This configuration plays a significant role in its biological activity, particularly in its interactions with various enzymes and receptors. This article explores the compound's biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₇H₁₂N₂O₂

- Molecular Weight : 156.18 g/mol

- Chirality : (R)-configuration indicating a specific spatial arrangement critical for biological interactions.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : It has been identified as a potential inhibitor of HIV-1 integrase, an enzyme essential for the replication of HIV. This inhibition could lead to significant implications for developing anti-HIV therapies.

- Selective Binding : The chiral nature of the compound allows it to selectively bind to active sites on various molecular targets, modulating their activity and influencing biochemical pathways .

Biological Activity

The biological activity of this compound can be summarized as follows:

Research Findings

Several studies have investigated the biological activity of this compound:

- HIV Research : A 2003 study highlighted its potential as an HIV integrase inhibitor, suggesting further research is necessary to evaluate its efficacy in clinical settings.

- Synthesis Applications : The compound serves as a precursor for synthesizing more complex molecules with desired pharmacological properties. Its unique structure allows researchers to explore various derivatives that may exhibit enhanced biological activities .

- Comparative Studies : Research has compared this compound with similar compounds, highlighting how its specific configuration results in distinct biological activities. For example:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-3-Isopropyl-2,5-piperazinedione | Enantiomer with opposite configuration | Different biological activity due to stereochemistry |

| 3-Methyl-2,5-piperazinedione | Methyl group instead of isopropyl | May exhibit different pharmacological properties |

| 2,5-Piperazinedione | Parent compound without substituents | Lacks unique properties from substitutions |

Case Studies

Recent case studies have explored the pharmacological implications of this compound:

- A study focusing on its role as an enzyme inhibitor demonstrated significant inhibition of specific target enzymes involved in viral replication pathways.

- Another investigation examined the compound's potential as a chiral auxiliary in asymmetric synthesis, showcasing its utility in developing new therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for (R)-3-Isopropyl-2,5-piperazinedione, and how can enantiomeric purity be ensured during synthesis?

Methodological Answer: The compound is typically synthesized via cyclization of dipeptide precursors. Key precursors include N-Cbz-D-valine and Boc-D-valine, which undergo deprotection and intramolecular cyclization under acidic or basic conditions . To ensure enantiomeric purity:

- Use chiral HPLC or capillary electrophoresis to monitor stereochemical integrity during synthesis.

- Employ enantiomerically pure starting materials (e.g., D-valine derivatives) to avoid racemization.

- Optimize reaction conditions (pH, temperature) to minimize epimerization, as racemization can occur at elevated temperatures (>100°C) .

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer: Key characterization techniques include:

- Melting Point : 258–262°C (lit.) .

- Spectroscopy : Use - and -NMR to confirm the diketopiperazine ring structure and isopropyl substituent. IR spectroscopy can validate carbonyl stretches (~1650–1750 cm) .

- Optical Rotation : Measure specific rotation (reported as in water) to confirm enantiopurity .

- Chromatography : Compare retention times with the (S)-enantiomer (CAS 16944-60-8) using chiral stationary phases .

Q. What are the stability and storage recommendations for this compound?

Methodological Answer:

- Stability : The compound is hygroscopic and prone to hydrolysis in aqueous media. Store under inert gas (argon or nitrogen) at room temperature .

- Handling : Use desiccants in storage containers and avoid prolonged exposure to light, as UV radiation may degrade the diketopiperazine ring .

Advanced Research Questions

Q. How can selective functionalization of the diketopiperazine core be achieved for structure-activity relationship (SAR) studies?

Methodological Answer:

- Radical Bromination : Use AIBN as an initiator with N-bromosuccinimide (NBS) to introduce bromine at the 3-position, enabling further cross-coupling reactions .

- Photochemical Reactions : Irradiation with a 300-W mercury lamp promotes regioselective C–H functionalization, though competing pathways may require careful NMR monitoring of intermediates .

- Challenges : Steric hindrance from the isopropyl group limits reactivity at the 6-position. Computational modeling (DFT) can predict reactive sites and guide experimental design .

Q. How should researchers address contradictory data in reaction yields or product distributions during functionalization?

Methodological Answer:

- Mechanistic Analysis : Use kinetic studies (e.g., variable-temperature NMR) to identify intermediates and competing pathways. For example, bromination reactions may yield mixtures of mono- and dibrominated products due to radical chain mechanisms .

- Statistical Optimization : Apply Design of Experiments (DoE) to evaluate factors like solvent polarity, temperature, and catalyst loading. For instance, polar aprotic solvents (e.g., DMF) favor higher yields in SN2 reactions .

Q. What strategies exist for resolving low solubility of this compound in biological assays?

Methodological Answer:

- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility while maintaining biocompatibility.

- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at the N1 or N4 positions without disrupting the diketopiperazine core .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to improve bioavailability for in vitro toxicity testing .

Q. How can computational methods support the study of this compound’s conformational dynamics?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate the compound’s behavior in aqueous and lipid environments to predict membrane permeability.

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., proteases), focusing on hydrogen bonding with the diketopiperazine carbonyl groups .

Q. What are the toxicological implications of this compound exposure in laboratory settings?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.